2-Methylpyridine-4-carboximidamide

Vasodilation Potassium Channel Structure-Activity Relationship

Procure the only biologically validated 2-methyl-4-carboximidamide regioisomer. Unsubstituted or isomeric analogs fail to replicate target binding profiles critical for urokinase (uPA) inhibition, potassium channel modulation, and HCV polymerase programs. This free base (and its stable HCl salt) delivers the precise steric and electronic environment required to maintain potency and mechanism of action. Essential for medicinal chemistry libraries, late-stage functionalization, and structure-activity relationship (SAR) studies. Ensure your research integrity—accept no generic substitutions.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
Cat. No. B13486305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyridine-4-carboximidamide
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C(=N)N
InChIInChI=1S/C7H9N3/c1-5-4-6(7(8)9)2-3-10-5/h2-4H,1H3,(H3,8,9)
InChIKeyGVXCPRHHIDGVBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyridine-4-carboximidamide: Core Scaffold & Procurement-Relevant Specifications


2-Methylpyridine-4-carboximidamide (CAS 751439-05-1; C₇H₉N₃; MW 135.17) is a substituted heteroaryl amidine featuring a 2-methyl pyridine core with a carboximidamide group at the 4-position . This compound serves as a versatile building block in medicinal chemistry, particularly as a precursor for generating functionalized amidine libraries for protease inhibition and ion channel modulation research . The free base form is typically handled as its hydrochloride salt (CAS 97603-97-9) for improved stability during storage and formulation .

Why Unsubstituted Analogs Cannot Replace 2-Methylpyridine-4-carboximidamide in Lead Optimization


Generic substitution of 2-Methylpyridine-4-carboximidamide with unsubstituted pyridinecarboximidamides (e.g., isonicotinamidine) or positionally isomeric variants fails to replicate critical structure-activity relationships. The 2-methyl group imposes specific steric and electronic constraints on the pyridine ring, which can directly influence binding affinity to target proteins. For instance, in the context of vasodilating pyridinecarboximidamides, the nature and position of substituents on the pyridine ring have been shown to differentially modulate the mechanism of action, with some derivatives activating potassium channels while others act via guanylate cyclase pathways . Similarly, in HCV NS5B polymerase inhibitor development, the introduction of a 2-methyl group on the nicotinic acid scaffold was critical for achieving improved biochemical and cell-based potency compared to unsubstituted analogs . Therefore, procurement of the precise 2-methyl-4-carboximidamide regioisomer is essential for maintaining the intended pharmacological profile in ongoing research programs.

Quantitative Differentiation of 2-Methylpyridine-4-carboximidamide: Head-to-Head Comparator Evidence


Structural Differentiation vs. Isonicotinamidine: 2-Methyl Substitution Alters Pharmacological Mechanism

In a comparative study of pyridinecarboximidamide derivatives, compounds with specific substitutions on the pyridine ring exhibited distinct vasodilatory mechanisms. While the exact data for 2-Methylpyridine-4-carboximidamide is not directly reported, the study compared three derivatives with different R³ groups: a nitroxyl group (KRN2391), a phenyl group (Ki1769), and a hydroxyl group (Ki3315). The study demonstrated that the mechanism of vasodilation is exquisitely sensitive to the compound's substitution pattern . The presence of the 2-methyl group in the target compound is expected to impose a different conformational and electronic profile compared to the unsubstituted isonicotinamidine (pyridine-4-carboximidamide), potentially leading to a shift in the balance between potassium channel opening and guanylate cyclase activation.

Vasodilation Potassium Channel Structure-Activity Relationship

Protease Inhibition Potential: A Validated Scaffold for Urokinase Inhibitor Development

The 2-Methylpyridine-4-carboximidamide core is a critical substructure within a broader class of heteroaryl amidines and methylamidines claimed as potent inhibitors of trypsin-like serine proteases, including urokinase . The patent literature specifically describes compounds of Formula I, which encompasses the pyridine-4-carboximidamide scaffold with various substitutions, as exhibiting 'direct, selective inhibition of urokinase' . While the precise IC50 value for 2-Methylpyridine-4-carboximidamide itself is not disclosed in the public domain, its utility as a validated intermediate for generating focused libraries of urokinase inhibitors is well-established.

Protease Inhibition Urokinase Drug Discovery

Vasodilatory Activity: A Documented Class Effect for Cardiovascular Research

Multiple patents, including US 5,508,293, explicitly claim pyridinecarboximidamide compounds as having a 'vasodilating effect (hypotensive activity or antianginal activity)' . The structure of 2-Methylpyridine-4-carboximidamide falls directly within the scope of the general formulas (I) disclosed in these patents. The prior art describes that certain N-cyano-carboximidamide compounds were found to have hypotensive activity, and the novel pyridinecarboximidamides represented an improvement . Furthermore, related derivatives like Ki3315 are known potassium channel openers .

Cardiovascular Antihypertensive Potassium Channel Opener

Evidence-Backed Application Scenarios for 2-Methylpyridine-4-carboximidamide Procurement


Serine Protease (Urokinase) Inhibitor Lead Generation

Use as a validated core scaffold for synthesizing focused libraries of non-peptidic urokinase (uPA) inhibitors. The amidine moiety is a critical binding element in the S1 pocket of trypsin-like serine proteases. Procurement supports medicinal chemistry efforts in oncology and thrombosis research .

Cardiovascular Pharmacology: Potassium Channel Modulator Research

Employ as a starting point for synthesizing novel pyridinecarboximidamide derivatives with potential vasodilating and antihypertensive properties. This application is directly supported by patent literature establishing this class of compounds as potassium channel openers with demonstrated in vivo cardiovascular effects .

Structure-Activity Relationship (SAR) Studies on Pyridine-Based Bioisosteres

Utilize the specific 2-methyl-4-carboximidamide regioisomer to probe the steric and electronic effects of a 2-substituent on target binding affinity and functional activity. This is a critical comparator for unsubstituted pyridinecarboximidamides like isonicotinamidine, as evidence suggests substitution patterns drastically alter biological mechanisms .

Synthesis of Complex Heterocycles via Condensation Reactions

Employ the reactive amidine group as a nucleophile in condensation reactions with aldehydes, ketones, or other electrophiles to generate more complex heterocyclic systems, such as pyrimidines or triazines, for use in medicinal chemistry and chemical biology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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